6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile
Description
6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a pyrazole moiety, and a tert-butyl group
Properties
IUPAC Name |
6-tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)13-6-5-11(9-16)14(17-13)20-10-12-7-8-19(4)18-12/h5-8H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSFOXKDSMEZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)C#N)OCC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.
Attachment of the pyrazole moiety: This can be done through a nucleophilic substitution reaction where the pyrazole ring is introduced to the pyridine core.
Formation of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carboxamide
- 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-methanol
Uniqueness
6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
